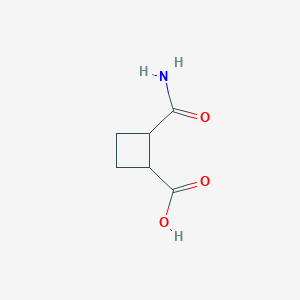![molecular formula C16H11FN2O3S B2887337 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide CAS No. 892854-09-0](/img/structure/B2887337.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide” is a chemical compound with the molecular formula C16H11FN2O3S. It has an average mass of 330.333 Da and a monoisotopic mass of 330.047455 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .Scientific Research Applications
Antimicrobial and Antitumor Applications
Benzothiazole derivatives, including those structurally related to the specified compound, have been extensively studied for their antimicrobial and antitumor properties. For instance, derivatives have been investigated for their ability to inhibit bacterial cell division by targeting the FtsZ protein, showcasing potential as antibacterial drugs against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023). Furthermore, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against various human cancer cell lines, suggesting their use in cancer therapy (Hutchinson et al., 2001).
Neuropharmacological Research
Compounds with benzothiazole moieties have also been explored for neuropharmacological applications. A study on 4-thiazolidinone derivatives as benzodiazepine receptor agonists indicated considerable anticonvulsant activity in test models, suggesting the relevance of such structures in designing drugs for neurological disorders (Faizi et al., 2017).
Imaging and Diagnostic Applications
Benzothiazole derivatives have been used in the synthesis of novel radioligands for positron emission tomography (PET) imaging, exemplified by compounds designed for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. Such studies underscore the potential of benzothiazole-containing compounds in diagnostic imaging and the exploration of neurological pathways (Fujinaga et al., 2012).
Drug Delivery and Prodrug Development
Research into benzothiazole derivatives has extended into the development of prodrugs to improve water solubility, bioavailability, and therapeutic efficacy. Studies on L-lysyl- and L-alanyl-amide prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles highlight the approach of modifying drug properties to enhance clinical potential (Hutchinson et al., 2002).
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-10-3-1-9(2-4-10)15(20)19-16-18-11-7-12-13(8-14(11)23-16)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLRPPHNKRCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)

![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)
![N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2887269.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2887270.png)





![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)
